3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
CAS No.: 451452-17-8
Cat. No.: VC21497145
Molecular Formula: C24H18O6
Molecular Weight: 402.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451452-17-8 |
|---|---|
| Molecular Formula | C24H18O6 |
| Molecular Weight | 402.4g/mol |
| IUPAC Name | [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-methoxybenzoate |
| Standard InChI | InChI=1S/C24H18O6/c1-27-16-7-5-6-15(12-16)24(26)30-17-10-11-19-22(13-17)29-14-20(23(19)25)18-8-3-4-9-21(18)28-2/h3-14H,1-2H3 |
| Standard InChI Key | RYWKGDNUBKWVLT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Introduction
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of chromenones (coumarins) and benzoates. These compounds are often studied for their diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities. The compound’s structure integrates a chromenone core with a methoxyphenyl substituent and a methoxybenzoate ester group.
Synthesis Pathway
The synthesis of compounds like this typically involves:
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Formation of the Chromenone Core: Coumarin derivatives are synthesized through condensation reactions, such as the Pechmann or Knoevenagel condensation.
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Substitution at Position 3: Introduction of the methoxyphenyl group via Friedel-Crafts acylation or similar methods.
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Esterification at Position 7: Coupling of the chromenone derivative with methoxybenzoic acid or its derivatives using reagents like DCC (dicyclohexylcarbodiimide) in the presence of catalysts.
Biological Significance
Compounds with similar structures have been explored for various pharmacological applications:
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Antioxidant Activity:
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The presence of methoxy groups enhances radical scavenging properties by donating electrons to neutralize free radicals.
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Anti-inflammatory Potential:
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Chromenones are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation pathways.
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Anticancer Properties:
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The aromatic system and functional groups may interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting proliferation.
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Comparative Data Table
| Property/Activity | Observed in Similar Compounds |
|---|---|
| Antioxidant | High radical scavenging efficiency due to methoxy substitution |
| Anti-inflammatory | Moderate to high inhibition of COX/LOX pathways |
| Anticancer | Selective cytotoxicity against various cancer cell lines |
Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Identifies proton and carbon environments in the molecule.
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Methoxy protons appear as singlets around δ 3.5–4 ppm.
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Mass Spectrometry (MS):
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Confirms molecular weight (m/z = 402 for [M+H]⁺).
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Infrared Spectroscopy (IR):
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Key functional group peaks:
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Carbonyl stretch (C=O): ~1700 cm⁻¹
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Aromatic C=C stretch: ~1600 cm⁻¹
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Methoxy C-O stretch: ~1100 cm⁻¹
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UV-Vis Spectroscopy:
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Absorption maxima in the UV region due to π→π* transitions in aromatic systems.
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Potential Applications
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Pharmaceutical Development:
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As a lead compound for developing anti-inflammatory or anticancer drugs.
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Material Science:
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Use in organic electronics due to its conjugated system.
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Biological Probes:
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Potential as fluorescent markers owing to its chromophore.
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